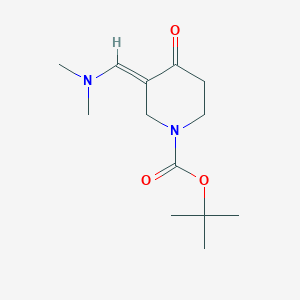
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine with dimethylamine and a Boc-protecting group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activities or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:
- 1-Boc-4-oxopiperidine-2-carboxylic acid
- Boc-5-oxopyrrolidine-2-carboxylic acid
- Methyl 1-Boc-5-oxo-piperidine-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dimethylamino group, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
1202645-17-7 |
|---|---|
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ |
Clave InChI |
YUSMZDVTEOAHDL-CSKARUKUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/N(C)C)/C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















